molecular formula C6H5N3O B1400746 [1,2,4]Triazolo[1,5-a]pyridin-7-ol CAS No. 1033810-70-6

[1,2,4]Triazolo[1,5-a]pyridin-7-ol

Cat. No.: B1400746
CAS No.: 1033810-70-6
M. Wt: 135.12 g/mol
InChI Key: BABOSZMRHSQJCE-UHFFFAOYSA-N
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Description

“[1,2,4]Triazolo[1,5-a]pyridin-7-ol” is a chemical compound with the CAS Number: 1033810-70-6 . It has a molecular weight of 135.13 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h1-2,4H,3H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a predicted density of 1.51±0.1 g/cm3 and a predicted pKa of 2.38±0.53 . The compound should be stored at 2-8°C .

Scientific Research Applications

Synthesis Methods

  • Metal-Free Synthesis: The 1,2,4-triazolo[1,5-a]pyridines, including [1,2,4]Triazolo[1,5-a]pyridin-7-ol, are synthesized via a metal-free oxidative N-N bond formation using phenyliodine bis(trifluoroacetate) (Zheng et al., 2014). This process features short reaction times and high yields.
  • New Synthesis Method: Another method for synthesizing [1,2,4]Triazolo[1,5-a]pyridines without 2-position substituents starts from 2-aminopyridines and involves cyclization with trifluoroacetic anhydride (Huntsman & Balsells, 2005).

Pharmacological and Biological Activities

  • Antioxidant Properties: A study on the antioxidant activity of [1,2,4]triazolo[1,5-a]pyridine derivatives revealed their potential as antioxidants. Compounds with bromine atoms in the pyridinotriazole heterosystem showed significant antioxidant activity (Smolsky et al., 2022).
  • Supramolecular Synthons Formation: The derivatives of 1,2,4-triazolo[1,5-a]pyridine can form diverse supramolecular synthons in solid states, significantly impacting their crystal structures and pharmaceutical applications (Chai et al., 2019).
  • Versatile Pharmacological Activities: [1,2,4]Triazolo[1,5-a]pyrimidine, a similar scaffold, is known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-tubercular effects. This highlights the potential of the triazolopyridine moiety in medicinal chemistry (Merugu, Cherukupalli, & Karpoormath, 2022).

Crystal Structures and Binding Interactions

  • Crystal Structures Analysis: The crystal structures of 1,2,4-triazolo[1,5-a]pyridine derivatives have been studied to understand their structural chemistry. This information is crucial for pharmaceutical development and crystal engineering applications (Dolzhenko et al., 2010; Li, Sun, & Zhang, 2013).

Agricultural Applications

  • Herbicidal Activities: Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown significant herbicidal activity against a broad spectrum of vegetation at low application rates (Moran, 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. It interacts with proteins involved in cell signaling and metabolic processes, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect various types of cells, including cancer cells, where it can induce apoptosis or inhibit proliferation. Additionally, it impacts normal cellular processes by altering the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. Additionally, it can affect the balance of metabolic pathways, such as glycolysis and oxidative phosphorylation, by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its efficacy and toxicity, as it may preferentially accumulate in certain tissues or organs. Understanding the transport mechanisms is crucial for optimizing the therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence metabolic processes .

Properties

IUPAC Name

3H-[1,2,4]triazolo[1,5-a]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-9-6(3-5)7-4-8-9/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABOSZMRHSQJCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC1=O)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033810-70-6
Record name [1,2,4]triazolo[1,5-a]pyridin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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